Ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate

Catalog No.
S12255007
CAS No.
M.F
C8H11BrN2O2
M. Wt
247.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate

Product Name

Ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate

IUPAC Name

ethyl 4-bromo-5-ethyl-1H-pyrazole-3-carboxylate

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

InChI

InChI=1S/C8H11BrN2O2/c1-3-5-6(9)7(11-10-5)8(12)13-4-2/h3-4H2,1-2H3,(H,10,11)

InChI Key

FEHKNIFXXANQQB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)C(=O)OCC)Br

Ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by its unique structure, which includes a bromine atom at the 4-position and an ethyl group at the 3-position of the pyrazole ring. Its chemical formula is C₉H₁₃BrN₂O₂, and it has a molecular weight of approximately 249.11 g/mol. The compound is often utilized in various chemical and pharmaceutical applications due to its interesting reactivity and biological properties .

Typical of halogenated compounds and carboxylates:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, making it a versatile intermediate in organic synthesis.
  • Esterification: The carboxylate group can undergo reactions with alcohols to form esters.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

These reactions make it a valuable building block in synthetic organic chemistry.

Research indicates that ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate exhibits notable biological activity, particularly in the field of medicinal chemistry. It has been studied for its potential anti-inflammatory and anti-cancer properties. The presence of the bromine atom enhances its reactivity, allowing it to interact with biological targets effectively .

Several methods have been reported for synthesizing ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate:

  • Condensation Reactions: A common method involves the condensation of ethyl acetoacetate with hydrazine derivatives followed by bromination.
  • Bromination of Precursor Compounds: Starting from simpler pyrazole derivatives, bromination can be performed using bromine or brominating agents under controlled conditions.
  • Carboxylation Reactions: The introduction of the carboxylate group can be achieved through carboxylation reactions involving suitable reagents.

These methods highlight the versatility in synthesizing this compound, catering to various research needs .

Ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate finds applications in:

  • Pharmaceutical Development: As an intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemistry: Potential use in developing new agrochemicals due to its biological activity.
  • Material Science: Investigated for its properties as a precursor in creating novel materials.

Its diverse applications stem from both its unique structure and reactivity .

Interaction studies involving ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate have focused on its binding affinity with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain pathways related to inflammation and cancer progression, making it a candidate for further pharmacological exploration .

Ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructure FeaturesBiological Activity
Ethyl 4-bromo-1H-pyrazole-5-carboxylateBromine at position 4Anti-inflammatory properties
Ethyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylateMethyl group at position 3Antimicrobial activity
Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylateMethyl group at position 1Potential anti-cancer effects

The uniqueness of ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate lies in its specific combination of substituents, which may enhance its selectivity and efficacy against specific biological targets compared to similar compounds .

This detailed examination underscores the compound's significance in both synthetic chemistry and potential therapeutic applications.

Traditional Condensation Approaches for Pyrazole Carboxylates

The synthesis of ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate relies fundamentally on classical condensation methodologies that have been refined over decades of organic synthetic development [7]. The Knorr pyrazole synthesis represents the most widely employed traditional approach, involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic conditions [34]. This methodology provides reliable access to pyrazole carboxylate frameworks through a well-established mechanism beginning with acid-catalyzed imine formation [34].

Research demonstrates that the condensation of ethyl 3-ethyl-5-pyrazolecarboxylate with hydrazine derivatives proceeds optimally at temperatures ranging from 25 to 80 degrees Celsius, yielding products in 70 to 95 percent efficiency [6] [36]. The reaction mechanism involves initial nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, followed by intramolecular cyclization and subsequent dehydration to form the pyrazole ring [32]. Studies indicate that solvent selection significantly influences both reaction rate and product yield, with dimethylformamide and ethanol emerging as the most effective media [33].

MethodStarting MaterialsTemperature (°C)Reaction TimeTypical Yield (%)Solvent
Knorr Condensation1,3-Diketones + Hydrazines25-802-8 hours70-95Ethanol/DMF
Acetylenic Ketone CyclizationAcetylenic Ketones + Hydrazines20-1001-6 hours60-85Ethanol
Chalcone-Hydrazine CondensationChalcones + Phenylhydrazine140-1601-3 hours65-90Acetic Acid
Vilsmeier-Haack ReactionHydrazones + DMF-POCl325-6030 min-4 hours72-90DMF
Mixed Acid Condensation1,3-Dicarbonyl + Hydrazine0-501-5 hours50-80Various

The Vilsmeier-Haack reaction offers an alternative pathway particularly valuable for introducing formyl groups at the 4-position of pyrazole rings [33]. This methodology employs phosphorus oxychloride and dimethylformamide to generate the electrophilic species required for cyclization [22]. Research findings indicate that microwave irradiation can reduce reaction times from several hours to minutes while maintaining comparable yields [22].

Acetylenic ketone cyclization provides another traditional route to pyrazole carboxylates, though regioselectivity remains challenging [45]. The reaction of diacetylene ketones with phenylhydrazine in ethanol generates regioisomeric mixtures in approximately 3:2 ratios [45]. However, when hydrazine hydrate serves as the nucleophile, only the desired regioisomer forms, presumably due to hydrogen bonding interactions with the ethyl ester group [45].

Transition Metal-Mediated Halogenation Strategies

Transition metal-catalyzed halogenation represents a sophisticated approach for introducing bromine functionality into pyrazole carboxylate frameworks [11] [14]. Copper-mediated bromination strategies have demonstrated exceptional utility for selective halogenation at the 4-position of pyrazole rings [12]. Research indicates that copper catalysis with arynes achieves switchable arylation of pyrazoles through metallotautomer tuning via ligand choice [12].

The electrochemical cascade pyrazole annulation combined with carbon-hydrogen halogenation offers innovative pathways for synthesizing 4-halo-functionalized pyrazoles [8]. This methodology employs N,N-dimethyl enaminones and hydrazine as reaction partners under electrochemical conditions [8]. Studies demonstrate that this approach provides excellent control over regioselectivity while avoiding traditional halogenating reagents [8].

Catalyst SystemHalogen SourceTemperature (°C)Reaction TimeYield Range (%)Selectivity
Copper(II) Bromide/LigandCuBr260-1002-6 hours75-954-Position
Palladium(II) Acetate/BromideArBr/Pd(OAc)280-1204-12 hours60-88N-Arylation
Iron(III) Triflate/NBSN-Bromosuccinimide25-601-4 hours80-984-Position
Ruthenium(II) ComplexArBr100-1506-24 hours45-85C-H Activation
Silver(I) Sulfate/BromineBr2/AgSO420-802-8 hours70-92para-Phenyl

Palladium-catalyzed carbon-hydrogen activation methodologies enable direct halogenation without pre-functionalization requirements [11]. Research demonstrates that palladium acetate in combination with aryl bromides achieves N-arylation of pyrazole derivatives with yields ranging from 60 to 88 percent [11]. The methodology proves particularly effective for late-stage functionalization of complex pyrazole architectures [11].

Silver sulfate-mediated bromination employing the Derbyshire-Waters reagent system provides exceptional selectivity for para-phenyl bromination [38]. This methodology utilizes bromine in concentrated sulfuric acid with silver sulfate additions, generating highly electrophilic brominating species [38]. Studies indicate that this approach yields 70 to 92 percent of brominated products with excellent regioselectivity [38].

Iron triflate catalysis with N-bromosuccinimide represents an environmentally favorable halogenation strategy [14]. This methodology operates under mild conditions, achieving 80 to 98 percent yields while maintaining high selectivity for 4-position bromination [14]. The iron catalyst system demonstrates superior functional group tolerance compared to traditional halogenation methods [14].

Microwave-Assisted Synthesis Optimization Parameters

Microwave-assisted organic synthesis has revolutionized the preparation of pyrazole carboxylates by dramatically reducing reaction times while improving yields and product purity [16] [20]. The technique offers simple, clean, fast, efficient, and economic features for synthesizing a large number of organic molecules [20]. Research demonstrates that microwave-enhanced chemical reaction rates can be faster than conventional heating methods due to uniform and selective heating with lower energy usage [20].

Studies reveal that microwave irradiation of pyrazole synthesis reactions at 60 degrees Celsius for 5 minutes with 50 watts power generates yields ranging from 91 to 98 percent, significantly superior to conventional heating which produces 72 to 90 percent yields over 2 hours at 75 degrees Celsius [37]. The optimization of microwave parameters including power, temperature, and irradiation time proves critical for maximizing synthetic efficiency [23].

Substrate TypePower (W)Temperature (°C)Time (min)Conventional TimeYield Improvement (%)
Pyrazole Carboxylates50-30060-1202-102-6 hours15-25
Brominated Pyrazoles150-25080-1505-154-8 hours20-30
Substituted Pyrazoles100-200100-1808-206-12 hours10-20
Pyrazole Aldehydes200-350120-2003-123-8 hours25-35
Fused Pyrazoles250-400150-22010-258-16 hours18-28

The synthesis of sugar-based pyrazole derivatives demonstrates the environmental benefits of microwave-assisted methodologies [18]. Reactions conducted in water under microwave irradiation achieve good yields while eliminating organic solvents [18]. This approach aligns with green chemistry principles while maintaining synthetic efficiency [18].

Solvent-free microwave conditions represent the pinnacle of sustainable pyrazole synthesis [19]. Research indicates that 4,5-dihydro-1H-pyrazoles can be synthesized under solvent-free conditions using microwave equipment, providing better yields and shorter reaction times compared to conventional thermal heating [19]. The temperature control afforded by microwave equipment proves essential for optimizing product formation [19].

Microwave-assisted one-pot synthesis procedures offer particular advantages for pyrazole derivative preparation [23]. Studies demonstrate that pyrazolone derivatives can be generated in 51 to 98 percent yields under solvent-free conditions using optimized microwave parameters [23]. The methodology eliminates chromatographic separation requirements while providing easy workup procedures [23].

Flow Chemistry Applications in Large-Scale Production

Flow chemistry has emerged as a transformative technology for the large-scale production of pyrazole carboxylates, offering enhanced control over reaction parameters, improved safety profiles, and efficient scaling opportunities [25] [28]. The technique proves ideally suited for large-scale manufacturing by making the production of large quantities more efficient and controllable while providing bespoke solutions tailored to specific reaction needs [29].

Continuous-flow synthesis methodologies for pyrazole derivatives demonstrate exceptional scalability potential [24]. Research indicates that 3,5-disubstituted pyrazoles can be synthesized via sequential copper-mediated alkyne homocoupling and Cope-type hydroamination in flow systems [24]. This multistep methodology offers direct access to valuable pyrazoles from readily available starting materials without intermediate isolation requirements [24].

Reactor TypeVolume (mL)Flow Rate (mL/min)Residence Time (min)Productivity (g/day)Scale-up Factor
Coil Reactor2-100.1-2.02-505-5010-100x
Chip Reactor1-50.05-1.01-302-205-50x
Packed Bed5-500.5-5.05-6020-20050-500x
Spinning Electrode10-1001.0-10.010-80100-1000100-1000x
Cascade System20-2002.0-20.015-100200-2000500-5000x

Copper-catalyzed pyrazole synthesis in continuous flow demonstrates successful implementation using silica-supported copper catalysts in prepacked stainless steel cartridges [26]. Studies show that this methodology can be scaled up to produce practically useful amounts of pyrazole products within 2 to 5 hours [26]. The solid-supported copper promoter system provides consistent catalytic activity while facilitating product purification [26].

Two-stage synthesis protocols utilizing flow chemistry enable efficient library generation of pyrazole derivatives [27]. Research demonstrates that acetophenones can be converted to pyrazoles through a two-step flow process involving enaminone formation followed by hydrazine condensation [27]. The optimized conditions maintain 170 degrees Celsius for 10 minutes in the first stage and 2 minutes residence time for the second transformation [27].

Electroorganic synthesis scaling represents an innovative approach to pyrazole production using spinning electrode reactors [30]. This methodology enables seamless scale-up from milligram to multigram quantities without requiring reoptimization of reaction conditions [30]. The rotating cylinder electrode concept facilitates both batch and flow operations while processing slurries without system clogging [30]. Continuous stirred electrochemical reactor cascades provide kilogram per day productivities in single-pass operations [30].

Ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate represents a structurally distinctive heterocyclic compound featuring a five-membered pyrazole ring system substituted with a bromine atom at the 4-position, an ethyl group at the 3-position, and an ethyl ester functionality at the 5-position. This comprehensive physicochemical analysis examines the compound's thermodynamic stability, thermal decomposition characteristics, solubility behavior across various media, acid-base properties, and computational predictions of partition coefficients. Understanding these fundamental properties is essential for evaluating the compound's potential applications in pharmaceutical development, materials science, and synthetic chemistry.

The molecular formula C₈H₁₁BrN₂O₂ corresponds to a molecular weight of 247.09 g/mol [1], positioning this compound within the broader class of brominated pyrazole derivatives that have gained significant attention due to their unique reactivity profiles and potential biological activities. The specific substitution pattern creates distinct physicochemical characteristics that differentiate it from related pyrazole esters and carboxylic acid derivatives.

Thermodynamic Stability and Thermal Decomposition Patterns

Thermal Stability Profile

The thermal stability of ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate is fundamentally influenced by the presence of both the brominated pyrazole core and the ethyl ester functionality. Research on related pyrazole carboxylate derivatives indicates that compounds in this class typically exhibit decomposition temperatures ranging from 189°C to 315°C, depending on their specific substitution patterns [2] [3]. The presence of bromine at the 4-position and the ethyl ester group at the 5-position creates specific thermodynamic characteristics that affect overall molecular stability.

Studies of pyrazole-based compounds have demonstrated that substitution with halogen atoms, particularly bromine, generally decreases thermal stability compared to unsubstituted analogues. For example, research on brominated aromatic compounds has shown that the introduction of bromine substituents typically lowers decomposition temperatures while increasing residual weight at elevated temperatures [4]. This phenomenon is attributed to the relatively weak carbon-bromine bond (approximately 285 kJ/mol) compared to carbon-hydrogen bonds (approximately 413 kJ/mol).

Decomposition Mechanisms and Pathways

The thermal decomposition of ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate follows multiple concurrent pathways that are characteristic of both ester and brominated heterocyclic compounds. Analysis of ethyl ester thermal decomposition kinetics reveals that the primary decomposition mechanism involves the elimination of ethylene through a six-membered transition state, following first-order kinetics with activation energies typically ranging from 44-50 kcal/mol [5] [6].

For ethyl propionate, a structurally related ester, the Arrhenius equation has been determined as k = 5.2×10¹² exp(-48,500±350/RT) sec⁻¹, providing a baseline for understanding ester decomposition behavior [5]. The presence of the pyrazole ring system and bromine substituent in our target compound likely modifies these kinetic parameters through electronic and steric effects.

Thermal Analysis Data and Decomposition Products

Comprehensive thermal analysis of pyrazole carboxylic derivatives using thermogravimetric analysis coupled with differential scanning calorimetry reveals distinct decomposition stages. For ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate, decomposition initiates at 189°C under inert atmosphere conditions, with complete degradation occurring by 250°C [2]. The decomposition process typically involves:

Temperature RangeMass Loss (%)Primary Decomposition ProcessExpected Products
150-200°C [2]15-25%Ester group eliminationEthylene, carboxylic acid derivative
200-280°C [7]35-45%Pyrazole ring degradationNitrogen-containing fragments
280-400°C [8]25-35%Complete carbonizationCarbon residue, brominated organics

Research on azo pyrazole carboxylic derivatives has shown that compounds with similar structural features exhibit decomposition temperatures between 212-260°C, which are higher than conventional explosives like RDX (204°C) [8]. This enhanced thermal stability is attributed to the aromatic character of the pyrazole ring and the stabilizing effect of electron-withdrawing substituents.

Influence of Structural Features on Thermal Behavior

The specific substitution pattern of ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate creates unique thermal characteristics. The electron-withdrawing nature of the bromine atom at position 4 enhances the electrophilic character of the pyrazole ring, potentially stabilizing the molecule against thermal decomposition through resonance effects. Simultaneously, the ethyl group at position 3 provides steric hindrance that may influence the accessibility of decomposition pathways.

Computational studies on brominated heterocycles indicate that the presence of bromine can lead to alternative decomposition mechanisms involving debromination reactions. For tetra(4-bromophenyl)porphyrin on metal surfaces, debromination occurs readily at room temperature, suggesting that carbon-bromine bonds in aromatic systems are particularly susceptible to thermal cleavage [9]. However, the specific electronic environment within the pyrazole ring system may provide additional stabilization.

Solubility Behavior in Polar and Non-Polar Media

Aqueous Solubility Characteristics

The solubility behavior of ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate in aqueous systems is primarily governed by the balance between hydrophobic and hydrophilic structural elements. The ethyl ester functionality provides moderate polarity, while the bromine substituent and ethyl group contribute to hydrophobic character. Related brominated pyrazole derivatives, such as 3-amino-5-bromo-1H-pyrazole-4-carboxylic acid ethyl ester, exhibit very limited aqueous solubility (0.47 g/L at 25°C) [10], indicating that halogenated pyrazole esters generally demonstrate poor water solubility.

The low aqueous solubility is consistent with the calculated molecular properties of similar compounds. The presence of the bromine atom significantly increases the molecular weight and hydrophobic surface area, while the ester functionality cannot provide sufficient hydrogen bonding capacity to overcome these hydrophobic interactions. Research on pyrazole-3-carboxylic acid derivatives has shown that compounds with sulfophenyl groups can achieve aqueous solubilities up to 50 mg/mL through ionic interactions , but neutral ester derivatives typically exhibit much lower solubility values.

Organic Solvent Solubility Profiles

Ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate demonstrates enhanced solubility in organic solvents due to favorable intermolecular interactions with non-polar and moderately polar solvents. The compound shows good solubility in common organic solvents including ethanol, acetone, chloroform, dimethyl sulfoxide, and dimethylformamide [12]. This solubility pattern is characteristic of brominated heterocyclic esters and reflects the compound's intermediate polarity.

Comparative studies of pyrazole derivatives indicate that ester-containing compounds typically exhibit moderate solubility in polar aprotic solvents like dimethylformamide and tetrahydrofuran [13]. The presence of the ethyl groups enhances solubility in lower alcohols through favorable van der Waals interactions, while the aromatic pyrazole ring contributes to solubility in aromatic solvents.

Solvent ClassRepresentative SolventsExpected Solubility RangeInteraction Type
Polar Protic Ethanol, MethanolModerate (10-50 mg/mL)Hydrogen bonding, dipole interactions
Polar Aprotic [13]DMF, DMSO, THFHigh (>50 mg/mL)Dipole-dipole interactions
Non-Polar [14]Hexane, TolueneLow (<5 mg/mL)Van der Waals forces
Chlorinated [12]Chloroform, DCMHigh (>50 mg/mL)Halogen bonding, London forces

Temperature-Dependent Solubility Effects

The solubility of ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate exhibits temperature dependence that follows typical thermodynamic principles for organic compounds. Research on phenolic compounds and their partition coefficients demonstrates that solubility generally increases with temperature, with partition coefficient values changing by 13-21% over a temperature range of 25-45°C [15]. This temperature dependence is attributed to increased molecular motion and weakened intermolecular forces at elevated temperatures.

For pyrazole derivatives, the temperature coefficient of solubility is influenced by the specific hydrogen bonding patterns and dipole interactions present in solution. The ester functionality in ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate can participate in hydrogen bonding with protic solvents, and this interaction strength decreases with increasing temperature, leading to enhanced solubility.

Solvent Effects on Molecular Conformation

The choice of solvent significantly influences the preferred conformational states of ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate due to differential solvation of various molecular conformations. In polar solvents, conformations that maximize dipole moments and hydrogen bonding opportunities are favored, while non-polar solvents tend to stabilize more compact conformations that minimize surface area.

Studies on related pyrazole compounds have shown that solvent polarity affects the rotational barriers around single bonds, particularly the ethyl ester group. This conformational flexibility influences not only solubility but also chemical reactivity and potential biological activity. The presence of the bromine atom creates additional conformational constraints due to its large van der Waals radius and potential for halogen bonding interactions.

Acid-Base Characteristics and Prototropic Equilibria

Protonation Sites and pKa Values

The acid-base behavior of ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate is dominated by the pyrazole nitrogen atoms, which serve as the primary sites for protonation and deprotonation reactions. Pyrazole derivatives typically exhibit pKa values around 14.2 for the NH proton [16], making them weakly acidic heterocycles. The presence of electron-withdrawing substituents, particularly the bromine atom at position 4 and the ester group at position 5, significantly affects these acid-base properties.

Computational predictions for related brominated pyrazole carboxylic acid derivatives suggest pKa values in the range of 1.92±0.10 for the carboxylic acid functionality [17]. However, since our target compound contains an ethyl ester rather than a free carboxylic acid, the primary acid-base behavior is governed by the pyrazole NH group. The electron-withdrawing effects of the bromine and ester substituents are expected to lower the pKa of the pyrazole NH, making the compound more acidic than unsubstituted pyrazole.

Electronic Effects on Acid-Base Properties

The substitution pattern in ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate creates a complex electronic environment that influences prototropic equilibria. The bromine atom at position 4 exerts a strong electron-withdrawing inductive effect (σᵢ = +0.44), which stabilizes the conjugate base formed upon deprotonation of the pyrazole NH. This stabilization lowers the pKa value, increasing the acidity of the compound compared to unsubstituted pyrazole derivatives.

The ethyl ester group at position 5 provides additional electron-withdrawing character through both inductive and resonance effects. The carbonyl group can participate in resonance with the pyrazole ring system, further stabilizing negative charge developed during deprotonation. Studies on pyrazole-4-carboxylic acid derivatives have shown pKa values of 2.93±0.36 for compounds with similar electron-withdrawing substitution patterns [18].

Solvent Effects on Prototropic Equilibria

The acid-base behavior of ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate is significantly influenced by solvent environment, as demonstrated by extensive studies on bromocresol purple and other indicator compounds in water-organic solvent mixtures [19]. In aqueous-organic solvent systems, pKa values can shift dramatically due to differential solvation of the neutral and ionic forms.

Research on pyrazole compounds in various solvent systems reveals that hydrogen bonding solvents typically stabilize the protonated form through specific interactions with the lone pairs on nitrogen atoms [20]. The presence of the bromine atom and ester functionality creates additional solvation sites that can influence the relative stability of different prototropic forms.

Solvent SystemExpected pKa ShiftDominant Solvation EffectsReference Compounds
Pure Water [19]BaselineHydrogen bonding, electrostaticStandard pyrazoles
Water-Ethanol [19]+0.5 to +1.5Reduced dielectric, H-bondingBromocresol derivatives
Water-DMSO [19]+1.0 to +2.0Aprotic solvationHeterocyclic indicators
Non-aqueous [20]VariableSpecific interactionsPyrazole complexes

Tautomeric Equilibria and Prototropic Forms

Ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate can exist in multiple tautomeric forms due to the possibility of proton migration between the nitrogen atoms in the pyrazole ring. The 1H and 2H tautomers represent the most stable forms, with the relative populations depending on substitution patterns and environmental factors.

The presence of the ethyl group at position 3 creates an asymmetric environment that may favor one tautomeric form over the other. Computational studies on substituted pyrazoles indicate that electron-withdrawing substituents generally favor the tautomer that maximizes conjugation and charge delocalization. In aqueous solution, the tautomeric equilibrium is further influenced by differential hydrogen bonding capabilities of each form.

Studies on DNA-binding pyrazole derivatives have shown that the protonation state significantly affects biological activity, with protonated forms often exhibiting enhanced binding affinity due to electrostatic interactions [21]. The pKa values determined for these compounds (physiological pH effects) demonstrate the importance of understanding prototropic equilibria for biological applications.

Computational Prediction of Partition Coefficients (LogP)

Theoretical Framework and Computational Methods

The octanol-water partition coefficient (LogP) of ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate represents a critical physicochemical parameter that reflects the compound's lipophilicity and membrane permeability characteristics. Computational prediction of LogP values relies on sophisticated algorithms that correlate molecular structure with experimental partition data from extensive databases containing thousands of compounds [22].

Modern computational approaches utilize multiple prediction algorithms, including fragment-based methods, atomic contribution models, and machine learning techniques. The ACD/LogP software employs three distinct algorithms: Classic (fragment-based), GALAS (Global, Adjusted Locally According to Similarity), and Consensus methods that combine results from multiple approaches [22]. These methods typically achieve accuracy within ±0.3-0.5 log units for compounds within their training domains.

Structural Contributions to LogP Values

The LogP value of ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate is determined by additive contributions from its constituent structural fragments. The pyrazole ring system contributes approximately -0.5 to 0.0 log units due to its heteroaromatic character and potential for hydrogen bonding. The bromine substituent adds approximately +0.6 to +0.8 log units, reflecting its large hydrophobic surface area and polarizability [14].

The ethyl ester functionality contributes approximately +0.5 to +1.0 log units through the combined effects of the carbonyl group (-0.2 to -0.3 log units) and the ethyl group (+0.7 to +1.3 log units). The additional ethyl substituent at position 3 provides another +0.7 to +1.0 log units of lipophilic character. Based on these fragment contributions, the predicted LogP value for ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate is estimated to be in the range of 1.8 to 3.0.

Structural FragmentLogP ContributionConfidence LevelReference Data Source
Pyrazole Core [23]-0.3 to +0.2HighExtensive database
Bromine Substituent [14]+0.6 to +0.8HighHalogenated compounds
Ethyl Ester [23]+0.5 to +1.0HighEster derivatives
Ethyl Group [23]+0.7 to +1.0HighAlkyl contributions
Total Predicted LogP1.5 to 3.0ModerateFragment summation

Comparison with Related Compounds

Analysis of LogP values for structurally related compounds provides validation for computational predictions and insights into structure-activity relationships. 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid exhibits a LogP value of 0.86 [24], which is significantly lower than expected for the ethyl ester derivative due to the presence of the free carboxylic acid group that reduces lipophilicity through hydrogen bonding.

Ethyl pyrazole-4-carboxylate (without bromine or ethyl substituents) has a predicted LogP of approximately 0.909 [23], serving as a baseline for understanding the effects of additional substitution. The addition of bromine and ethyl groups to this core structure is expected to increase the LogP by approximately 1.3-1.8 units, consistent with the predicted range for ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate.

Experimental Validation Methods

Computational LogP predictions require experimental validation to ensure accuracy and reliability. The shake-flask method using octanol-water partition represents the gold standard for experimental LogP determination [15]. Modern NMR-based methods enable rapid measurement of partition coefficients using miniaturized systems that require only small quantities of test compound.

For ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate, experimental validation would involve dissolution in aqueous buffer at physiological pH, followed by equilibration with 1-octanol. The compound's neutral character under these conditions eliminates complications from ionization effects, allowing direct measurement of the true partition coefficient rather than distribution coefficients.

The reliability of computational predictions can be assessed through comparison with experimentally determined values for structurally similar compounds within the training database. Confidence intervals and similarity metrics provided by advanced prediction software help identify compounds that may fall outside the applicability domain of the computational models [22].

Applications and Implications of LogP Predictions

The predicted LogP value of ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate (1.5-3.0) suggests favorable characteristics for pharmaceutical applications, falling within the optimal range for oral bioavailability according to Lipinski's Rule of Five. This moderate lipophilicity indicates the compound should exhibit good membrane permeability while maintaining sufficient aqueous solubility for biological applications.

Machine learning approaches to LogP prediction, such as those implemented in QSARtuna and other automated QSAR platforms [25] [26], enable rapid screening of large compound libraries and optimization of molecular properties during drug design. These computational tools support the design-make-test-analyze cycle by providing early predictions of ADMET properties before synthesis and biological testing.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

246.00039 g/mol

Monoisotopic Mass

246.00039 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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